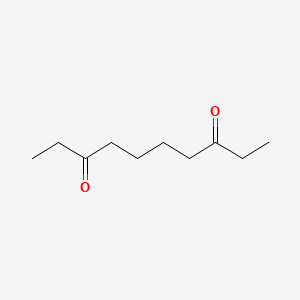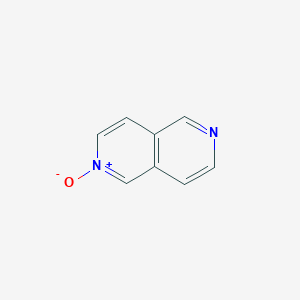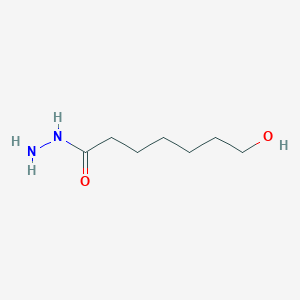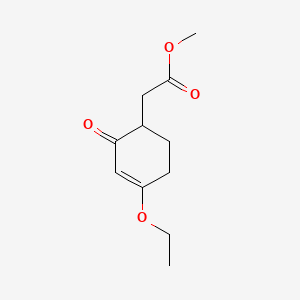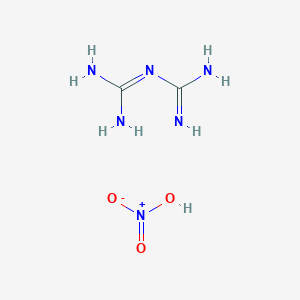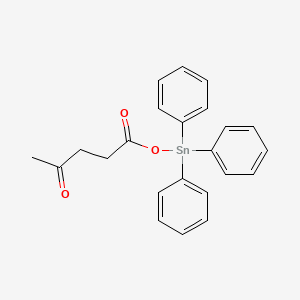
Stannane, (4-oxovaleryloxy)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4-oxovaleryloxy)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-oxovaleryloxy group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-oxovaleryloxy)triphenyl- typically involves the reaction of triphenyltin chloride with 4-oxovaleric acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 4-oxovaleric acid and the tin atom of triphenyltin chloride. The reaction conditions often include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Triethylamine or pyridine
- Temperature: Reflux conditions (80-100°C)
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Stannane, (4-oxovaleryloxy)triphenyl- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous stirring to ensure uniform reaction conditions
- Purification steps such as recrystallization or column chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (4-oxovaleryloxy)triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Tin oxides and oxidized organic derivatives.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with substituted organic groups.
Wissenschaftliche Forschungsanwendungen
Stannane, (4-oxovaleryloxy)triphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Stannane, (4-oxovaleryloxy)triphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include:
- Coordination with nucleophiles to form stable organotin complexes
- Participation in catalytic cycles in organic synthesis
- Interaction with biological molecules, potentially disrupting cellular processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Similar structure but with an acetyloxy group instead of a 4-oxovaleryloxy group.
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Triphenyltin chloride: A precursor in the synthesis of various organotin compounds.
Uniqueness
Stannane, (4-oxovaleryloxy)triphenyl- is unique due to the presence of the 4-oxovaleryloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This functional group allows for specific interactions and applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
23292-85-5 |
|---|---|
Molekularformel |
C23H22O3Sn |
Molekulargewicht |
465.1 g/mol |
IUPAC-Name |
triphenylstannyl 4-oxopentanoate |
InChI |
InChI=1S/3C6H5.C5H8O3.Sn/c3*1-2-4-6-5-3-1;1-4(6)2-3-5(7)8;/h3*1-5H;2-3H2,1H3,(H,7,8);/q;;;;+1/p-1 |
InChI-Schlüssel |
ZKZPJASYVSFZEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)CCC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

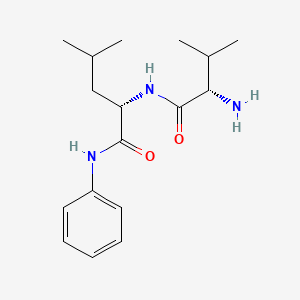


![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
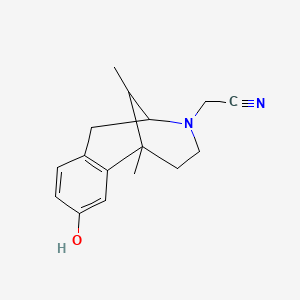
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
